methyl 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoate
CAS No.: 96017-05-9
Cat. No.: VC7927597
Molecular Formula: C12H13NO3
Molecular Weight: 219.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 96017-05-9 |
|---|---|
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| IUPAC Name | methyl 2-(3-oxo-1H-isoindol-2-yl)propanoate |
| Standard InChI | InChI=1S/C12H13NO3/c1-8(12(15)16-2)13-7-9-5-3-4-6-10(9)11(13)14/h3-6,8H,7H2,1-2H3 |
| Standard InChI Key | CKDOYKILUYJVAL-UHFFFAOYSA-N |
| SMILES | CC(C(=O)OC)N1CC2=CC=CC=C2C1=O |
| Canonical SMILES | CC(C(=O)OC)N1CC2=CC=CC=C2C1=O |
Introduction
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves esterification reactions between isoindoline derivatives and propanoic acid precursors. VulcanChem outlines a common method:
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Reactants: Phthalimide derivatives and methyl acrylate.
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Catalysts: Acidic catalysts (e.g., sulfuric acid) or base-mediated conditions.
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Solvents: Polar aprotic solvents like dimethylformamide (DMF).
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Conditions: Elevated temperatures (80–100°C) under reflux for 6–12 hours.
A simplified reaction scheme is:
Industrial Scalability
Continuous flow reactors are employed for large-scale production, improving yield and safety. Automated systems optimize reagent mixing and temperature control, achieving >85% purity in pilot studies.
Physicochemical Properties
| Property | Description |
|---|---|
| Physical State | Crystalline solid |
| Solubility | Soluble in DMSO, methanol |
| Stability | Stable at ambient conditions |
| Melting Point | Not reported |
The compound’s ester group confers moderate hydrophobicity, making it suitable for organic phase reactions .
Chemical Reactivity and Derivatives
Hydrolysis
The ester hydrolyzes under acidic or basic conditions to yield 2-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid (CAS: 67266-14-2) :
This carboxylic acid derivative is a potential intermediate for amide or peptide conjugates .
Oxidation and Reduction
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Oxidation: Using KMnO₄ yields a ketone or carboxylic acid derivative.
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Reduction: LiAlH₄ reduces the carbonyl to a hydroxyl group, forming alcohol analogs.
Comparison with Structural Analogs
| Compound | Molecular Formula | Functional Group | Key Differences |
|---|---|---|---|
| Methyl 2-(1-oxo...)propanoate | C₁₂H₁₃NO₃ | Ester | Higher lipophilicity |
| 2-(1-Oxo...)propanoic acid | C₁₀H₉NO₃ | Carboxylic acid | Enhanced hydrogen bonding |
The ester’s lipophilicity may improve blood-brain barrier penetration compared to its acid counterpart .
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